BOC-THR(PO3PH2)-OH
Description
Properties
CAS No. |
106815-65-0 |
|---|---|
Molecular Formula |
C21H26N1O8P1 |
Molecular Weight |
451.41 |
Synonyms |
Nα-Boc-O-(diphenylphospho)-L-threonine |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Boc Thr Po3ph2 Oh
Precursor Synthesis and Amino Protection Schemes for Threonine Derivatives
The journey to BOC-THR(PO3PH2)-OH begins with the careful selection and protection of the threonine molecule. This initial step is crucial to prevent unwanted side reactions during the subsequent phosphorylation.
Boc (tert-Butoxycarbonyl) Protection of the Alpha-Amino Group
The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids in peptide synthesis. creative-peptides.comrsc.org Its popularity stems from its stability under various reaction conditions and its facile removal under mildly acidic conditions, which preserves the integrity of other sensitive functional groups. creative-peptides.comrsc.org
The synthesis of Boc-L-threonine (Boc-Thr-OH) is a foundational step. A common method involves the reaction of L-threonine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. For instance, L-threonine can be treated with Boc₂O in a mixture of methanol (B129727) and water with sodium bicarbonate as the base. chemicalbook.com The reaction proceeds at room temperature, and after workup, which includes acidification and extraction, Boc-L-threonine can be obtained in high yield. chemicalbook.com
Table 1: Synthesis of Boc-L-Threonine
| Reactants | Reagents | Solvent | Yield |
| L-Threonine | Di-tert-butyl dicarbonate (Boc₂O), Sodium Bicarbonate (NaHCO₃) | Methanol/Water | 99% chemicalbook.com |
This protection strategy ensures that the amino group of threonine remains unreactive during the subsequent modification of the side-chain hydroxyl group. creative-peptides.combzchemicals.com
Preparation of the Threonine Backbone for Side-Chain Modification
With the alpha-amino group successfully protected, the threonine backbone is ready for the critical phosphorylation step. The choice of protecting groups for other reactive sites, if any, is crucial and must be orthogonal to the Boc group, meaning they can be removed without affecting the Boc protection. iris-biotech.de For the synthesis of this compound, the primary focus is on the selective phosphorylation of the side-chain hydroxyl group. wikipedia.orgquora.com
In some synthetic routes, particularly for solid-phase peptide synthesis, the carboxyl group of the Boc-protected threonine may be esterified, for example, as a 4-nitrobenzyl (Nb) ester. researchgate.net This temporary protection of the C-terminus allows for subsequent reactions on the side chain, followed by selective deprotection of the carboxyl group via hydrogenolysis. researchgate.net This approach provides a versatile intermediate, Boc-Thr-ONb, for various phosphorylation procedures. researchgate.net
O-Phosphorylation Procedures for the Threonine Side Chain
The introduction of the phosphate (B84403) group onto the hydroxyl side chain of the protected threonine is the core transformation in the synthesis of this compound. Several phosphorylation methods have been developed, each with its own advantages and considerations.
Phosphorotriester Methodologies Utilizing Diphenyl Phosphorochloridate
The phosphorotriester approach is a classic and effective method for phosphorylating hydroxyl groups. researchgate.net In this procedure, the hydroxyl group of a suitably protected threonine derivative, such as Boc-Thr-ONb, is reacted with a phosphorylating agent like diphenyl phosphorochloridate ((PhO)₂P(O)Cl) in the presence of a base, typically pyridine (B92270). researchgate.netenamine.net
This reaction forms a stable diphenyl phosphorotriester intermediate. The phenyl groups serve as protecting groups for the phosphate moiety and can be subsequently removed by hydrogenolysis, often using a platinum or palladium catalyst, to yield the desired phosphomonoester. researchgate.netresearchgate.net This method is known for its high efficiency and has been successfully applied to the synthesis of various phosphopeptides. researchgate.netresearchgate.net
Phosphite-Triester Oxidation Methodology with Diphenyl N,N-Diethylphosphoramidite
An alternative and often milder approach to phosphorylation is the phosphite-triester method. researchgate.net This two-step process involves the reaction of the hydroxyl group with a phosphitylating agent, such as diphenyl N,N-diethylphosphoramidite, in the presence of an activator like 1H-tetrazole. researchgate.net This forms a phosphite-triester intermediate.
The unstable phosphite-triester is then oxidized in situ to the more stable phosphate-triester. sigmaaldrich.com A common oxidizing agent for this step is m-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting diphenyl phosphate-triester can then be deprotected as described in the phosphorotriester method. This methodology is particularly useful for sensitive substrates due to its mild reaction conditions. researchgate.net
Table 2: Comparison of Phosphorylation Methodologies
| Methodology | Phosphorylating Agent | Activator/Oxidant | Key Intermediate |
| Phosphorotriester | Diphenyl phosphorochloridate | Pyridine | Diphenyl phosphorotriester researchgate.net |
| Phosphite-Triester | Diphenyl N,N-diethylphosphoramidite | 1H-tetrazole / m-CPBA | Phosphite-triester, then Diphenyl phosphate-triester researchgate.net |
Optimization of Phosphorylation Conditions for Enhanced Yield and Purity
Achieving high yield and purity in the synthesis of this compound is paramount. Optimization of the reaction conditions for the phosphorylation step is therefore a key area of research. Factors such as the choice of solvent, reaction temperature, stoichiometry of reagents, and reaction time can significantly impact the outcome. nih.gov
Incorporation of this compound into Peptide Sequences
The site-specific incorporation of this compound into peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS) and solution-phase methodologies. These approaches allow for the precise placement of the phosphonothreonine analog within a desired peptide sequence.
Solid-Phase Peptide Synthesis (SPPS) Methodologies
SPPS is a cornerstone technique for assembling peptides containing modified amino acids like this compound. nih.govnih.gov The Boc (tert-butyloxycarbonyl) strategy is particularly relevant for this compound. researchgate.net
The efficiency of incorporating this compound into a growing peptide chain on a solid support is highly dependent on the choice of coupling reagents. These reagents activate the carboxylic acid group of the incoming amino acid to facilitate the formation of a peptide bond. sigmaaldrich.com In the context of Boc-SPPS, a variety of phosphonium (B103445) and aminium (uronium) salt-based reagents are employed. sigmaaldrich.comthieme-connect.de
Research indicates that for phosphopeptide synthesis, including those with phosphonate (B1237965) analogs, reagents that form highly reactive esters are preferred. sigmaaldrich.comsigmaaldrich.com The mixed anhydride (B1165640) method has been successfully used for the incorporation of this compound. researchgate.net Other powerful coupling reagents have also demonstrated high efficiency in SPPS.
Table 1: Common Coupling Reagents in Boc-SPPS
| Reagent Class | Specific Reagent | Activating Species Generated | Key Features |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | OBt ester | One of the most commonly employed reagents. sigmaaldrich.com |
| PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | OBt ester | Widely used in both solution and solid-phase synthesis. sigmaaldrich.comthieme-connect.de | |
| PyAOP® ((7-Aza-1H-benzotriazole-1-yl)oxy)tripyrrolidinophosphonium hexafluorophosphate) | OAt ester | Generates a more reactive ester than BOP or PyBOP. sigmaaldrich.com | |
| Aminium (Uronium) Salts | HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | OBt ester | A standard reagent for routine SPPS. sigmaaldrich.com |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | OAt ester | Highly efficient due to the formation of reactive OAt esters and anchimeric assistance from the pyridine nitrogen. sigmaaldrich.comsigmaaldrich.com | |
| HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | O-6-ClBt ester | Generates esters that are more reactive than OBt esters. sigmaaldrich.com |
This table is generated based on information from multiple sources. sigmaaldrich.comthieme-connect.de
The selection of the appropriate reagent is crucial for overcoming potential steric hindrance and ensuring high coupling yields, which can be a challenge with modified amino acids. sigmaaldrich.com The use of an excess of the coupling reagent and a tertiary base, such as N,N-diisopropylethylamine (DIPEA), is a common practice to drive the reaction to completion. sigmaaldrich.comnih.gov
A significant challenge in the synthesis of phosphonopeptides via Boc-SPPS is the removal of the protecting groups from the phosphonate moiety without degrading the peptide or the phosphonate group itself. researchgate.netresearchgate.net The diphenyl (Ph2) protecting group on this compound requires specific conditions for its removal. researchgate.net
Final deprotection of the peptide from the resin and removal of side-chain protecting groups in Boc-SPPS often involves strong acids like anhydrous hydrogen fluoride (B91410) (HF). wikipedia.org However, HF treatment can lead to the undesirable dephosphorylation of serine and threonine residues. researchgate.net
To circumvent this, a two-step deprotection strategy is often employed. After the peptide chain is assembled, it is cleaved from the resin. Subsequently, the phenyl protecting groups from the phosphonate are removed via a milder method. Platinum-mediated hydrogenolysis is a highly effective method for the cleavage of phenyl groups from the phosphonate moiety, yielding the final phosphonopeptide. researchgate.net
Alternative deprotection strategies for phosphonate esters include the use of trimethylsilyl (B98337) bromide (TMSBr). researchgate.netcapes.gov.br This reagent can effectively cleave methyl or other alkyl esters from the phosphonate group under conditions that are generally compatible with the peptide backbone. researchgate.net
Table 2: Deprotection Strategies for Phosphonate Groups in Peptide Synthesis
| Protecting Group | Deprotection Reagent/Method | Key Considerations |
| Phenyl (Ph) | Platinum-mediated hydrogenolysis (e.g., PtO2/H2) | A mild and efficient method for removing phenyl groups post-synthesis. researchgate.net |
| Methyl (Me) | Bromotrimethylsilane (TMSBr) | Effective for cleaving methyl esters from the phosphonate. researchgate.net |
| Benzyl (B1604629) (Bzl) | Hydrogenolysis | Commonly used for deprotection. iris-biotech.de |
| tert-Butyl (tBu) | Trifluoroacetic Acid (TFA) | Acid-labile group, compatible with Fmoc-SPPS final cleavage. nih.govgoogle.com |
This table is generated based on information from multiple sources. researchgate.netresearchgate.netiris-biotech.denih.govgoogle.com
Coupling Strategies and Reagent Selection in Boc-SPPS
Solution-Phase Peptide Synthesis Approaches
Solution-phase synthesis offers an alternative to SPPS for the preparation of peptides containing this compound, particularly for shorter sequences or large-scale synthesis. nih.govnih.govrsc.org In this approach, the protected amino acids are coupled sequentially in a suitable solvent.
The synthesis of phosphopeptides in solution has been demonstrated using Boc-Ser(PO3Ph2)-OH and this compound. researchgate.netresearchgate.net The process involves the stepwise coupling of amino acids using methods like the mixed anhydride procedure. researchgate.net The Boc group is removed from the intermediate peptides using 40% TFA in dichloromethane (B109758) (CH2Cl2) before the next coupling step. researchgate.net Similar to SPPS, the final deprotection of the phenyl groups on the phosphonate is typically achieved through platinum-mediated hydrogenolysis. researchgate.netresearchgate.net
Chemo-selective Ligation Techniques for Phosphopeptide Assembly
For the synthesis of larger phosphoproteins, chemo-selective ligation techniques are invaluable. These methods allow for the joining of two unprotected peptide fragments, one of which contains the phosphonate analog. Native Chemical Ligation (NCL) is a prominent example, which involves the reaction of a C-terminal peptide thioester with an N-terminal cysteinyl peptide. researchgate.netresearchgate.net
While direct examples involving this compound are not prevalent in the initial search, the principles of NCL can be applied. A peptide fragment containing the phosphonothreonine analog could be synthesized via SPPS and then ligated to another peptide segment. researchgate.net This approach is particularly useful for producing larger proteins that would be difficult to assemble through stepwise SPPS alone. researchgate.net Modifications of NCL, such as those employing desulfurization strategies, further expand the scope of this technique for protein synthesis. researchgate.net
Post-Synthetic Modification and Derivatization Strategies for Peptides Containing Phosphothreonine Analogs
Following the synthesis and purification of a peptide containing a phosphothreonine analog, further modifications can be introduced to enhance its properties or to attach probes for biological studies. abyntek.comambiopharm.com
Post-synthetic modifications can include:
Labeling: Attaching fluorescent dyes, biotin, or other tags to specific sites on the peptide. abyntek.com This is often achieved by incorporating an amino acid with a reactive side chain (e.g., lysine (B10760008) or cysteine) that can be selectively modified.
Conjugation: Linking the peptide to carrier proteins, lipids, or other molecules to improve immunogenicity, cellular uptake, or pharmacokinetic properties. abyntek.com
Cyclization: Introducing cyclic constraints into the peptide backbone to enhance stability and conformational rigidity. abyntek.com
For peptides containing phosphonate groups, derivatization of the phosphonic acid itself is also possible. For instance, the phosphonic acid can be converted into a prodrug form, such as a pivaloyloxymethyl (POM) ester, to mask the negative charges and improve cell membrane permeability. nih.gov Such modifications are typically performed post-synthetically on the purified peptide. Another strategy involves S-tritylation of cysteine residues in unprotected peptides, which can be a useful step in a multi-step modification process. nih.gov
These post-synthetic strategies significantly broaden the applications of peptides containing phosphothreonine analogs, enabling their use in a wide range of biochemical and cellular assays.
Applications in Investigating Phosphorylation Dependent Biological Processes
Elucidation of Kinase-Substrate Specificity and Catalytic Mechanisms
Understanding how kinases recognize and phosphorylate their specific substrates is fundamental to unraveling signaling pathways. nih.govbiorxiv.org BOC-THR(PO3PH2)-OH plays a significant role in this area by enabling the creation of stable phosphopeptide mimics. nih.govnih.gov
The synthesis of peptides containing phosphonate (B1237965) analogs of phosphothreonine allows researchers to create stable versions of kinase substrates. rsc.orgnih.gov The BOC (tert-butoxycarbonyl) protecting group on the amine and the phosphonate group allow for its incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques. researchgate.netnih.gov Once synthesized, these phosphopeptide analogs can be used in various kinase assays to probe enzyme-substrate interactions without the complication of the phosphate (B84403) group being removed. nih.govunl.edu The phosphonate group, particularly the difluoromethylenephosphonate, is considered a good mimic of the natural phosphate group in terms of its charge and geometry. rsc.org
Table 1: Comparison of Phosphate and Phosphonate Groups
| Feature | Phosphate Group (-PO3H2) | Phosphonate Group (-PO3PH2) |
|---|---|---|
| Hydrolytic Stability | Labile to phosphatases | Resistant to phosphatases rsc.orgiris-biotech.de |
| Charge at Physiological pH | Dianionic | Generally dianionic rsc.org |
| Geometry | Tetrahedral | Tetrahedral |
| Application | Natural phosphorylation | Mimicking phosphorylation rsc.orgrsc.org |
Peptides containing this compound, once deprotected, can serve as tools to study kinase activity and identify inhibitors. rsc.orgnih.gov By using these non-hydrolyzable phosphopeptide analogs, researchers can obtain more stable and reproducible kinetic data. nih.govnih.gov These analogs can help in determining the substrate specificity of kinases by systematically varying the peptide sequence surrounding the phosphonate moiety. nih.gov Furthermore, these peptides can be used in competitive binding assays to screen for and characterize kinase inhibitors, which are of significant interest as potential therapeutic agents. rsc.orgnih.gov
Design of Phosphopeptide Substrates and Analogs for Kinase Assays
Probing Phosphatase Activity and Enzyme Kinetics
Just as important as kinases are the phosphatases that reverse their action. nih.gov The study of phosphatase activity and kinetics is greatly facilitated by the use of non-hydrolyzable substrate analogs derived from this compound. nih.gov
Since the phosphonate group is resistant to enzymatic cleavage by phosphatases, peptides containing this modification are invaluable for studying these enzymes. rsc.orgiris-biotech.de They can act as stable ligands that bind to the active site of a phosphatase, allowing for structural studies, such as X-ray crystallography, to determine the precise interactions between the enzyme and its substrate mimic. nih.gov This provides crucial insights into the mechanism of substrate recognition and catalysis by phosphatases. nih.govnih.gov
Peptides incorporating phosphonate analogs of phosphothreonine can act as competitive inhibitors of phosphatases. nih.gov By binding to the active site without being hydrolyzed, they can block the activity of the enzyme towards its natural substrates. rsc.org This inhibitory property is useful for several research applications:
Determining Phosphatase Specificity: By synthesizing a library of peptides with the phosphonate analog at different positions, researchers can identify which phosphatases are inhibited, thus revealing their substrate preferences.
Validating Phosphatases as Drug Targets: The ability to specifically inhibit a phosphatase with a peptide analog can help in understanding the physiological role of that enzyme and its potential as a therapeutic target. rsc.orgnih.gov
Developing Novel Inhibitors: The structural information gained from how these peptide analogs bind to phosphatases can guide the design of small-molecule inhibitors with improved potency and selectivity. nih.govhubrecht.eu
Table 2: Research Findings from Phosphatase Inhibition Studies
| Phosphatase Target | Peptide Analog Used | Key Finding | Reference |
|---|---|---|---|
| Protein Tyrosine Phosphatases (PTPs) | Peptides with phosphonate mimics of pTyr | Can act as potent and selective inhibitors. | nih.gov |
| Ser/Thr Phosphatase PPM1D (Wip1) | Cyclic thioether peptide with pSer and pTyr | Optimization of the peptide sequence led to improved inhibitory activity. | nih.gov |
Use as Non-Hydrolyzable Substrates for Phosphatase Studies
Analysis of Protein-Protein Interactions Involving Phosphothreonine Recognition
Many cellular processes are controlled by proteins that specifically recognize and bind to phosphorylated residues on other proteins. rsc.org Non-hydrolyzable phosphopeptide analogs are instrumental in studying these interactions. Peptides containing phosphonate mimics of phosphothreonine can be used as baits in pull-down assays to identify proteins that bind to specific phosphorylated sites. unl.edu Because these analogs are stable, they can trap interacting proteins more effectively than their natural, hydrolyzable counterparts. nih.gov This approach has been used to identify and characterize a variety of phosphobinding domains and their target proteins, providing a clearer picture of the complex protein-protein interaction networks that are regulated by phosphorylation. rsc.orgunl.edu
Mutagenesis-Based Approaches for Interaction Mapping with Phosphorylation Mimics
Investigating Signal Transduction Pathways and Cellular Regulatory Networks
Phosphorylation cascades are the bedrock of cellular signal transduction. The ability to synthesize specific phosphopeptides with tools like this compound allows researchers to deconstruct these complex networks, probe their dynamics, and understand how phosphorylation at specific sites alters protein behavior to control cellular outcomes.
Synthetic phosphopeptides are not only used for analysis but can also be engineered into functional probes to perturb or visualize cellular pathways. By incorporating phosphothreonine into a peptide sequence, researchers can design probes with high affinity and specificity for a desired target.
A notable example is the development of a sensor for the uranyl ion (U(VI)). Researchers designed a peptide probe derived from the calcium-binding protein calmodulin. By strategically replacing a threonine with phosphothreonine, they significantly enhanced the peptide's binding affinity and specificity for uranyl over its native target, calcium. mdpi.comresearchgate.net This phosphothreonine-containing peptide was then immobilized on an electrode to create a sensitive and selective electrochemical sensor. mdpi.comunl.edu This work exemplifies how non-standard amino acids like phosphothreonine, incorporated via chemical synthesis, can be used to create novel biochemical tools for specific applications. researchgate.netunl.edu
The addition of a bulky, negatively charged phosphate group can induce significant conformational changes in a protein or peptide. These structural alterations are often the direct mechanism by which phosphorylation regulates protein function. Studies using synthetic phosphopeptides have been pivotal in understanding these changes at a molecular level.
Advanced Analytical and Methodological Considerations in Research Utilizing Boc Thr Po3ph2 Oh
Spectroscopic Characterization of Synthesized Peptides Incorporating BOC-THR(PO3PH2)-OH
The unambiguous structural verification of peptides modified with this compound relies on a combination of powerful spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and mass spectrometry are indispensable tools for confirming the successful incorporation, sequence, and purity of the target phosphonopeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 31P NMR for Phosphonate (B1237965) Confirmation)
NMR spectroscopy is a cornerstone for the detailed structural analysis of peptides. For phosphonopeptides, ³¹P NMR is particularly critical for directly observing the phosphorus center and confirming the presence of the phosphonate group. nih.govslideshare.net The chemical shift in ³¹P NMR is sensitive to the chemical environment of the phosphorus atom, including factors like bond angles and the electronegativity of substituents. slideshare.net Studies on similar phosphorylated peptides have shown that ³¹P chemical shifts can vary with pH. nih.gov For instance, the ³¹P chemical shifts for a phosphothreonine residue in a model peptide were reported to be -0.1 ppm at pH 4.0 and 4.8 ppm at pH 8.0. nih.gov While specific data for this compound is not extensively published, it is expected to exhibit a characteristic signal in the phosphonate region of the ³¹P NMR spectrum, which is distinct from phosphate (B84403) esters. whiterose.ac.ukresearchgate.net
In addition to ³¹P NMR, ¹H NMR provides valuable information. The incorporation of the phosphonate moiety induces significant shifts in the resonances of the threonine residue's protons. For example, in a phosphorylated threonine residue, the amide proton resonance shifted by 0.25 ppm, the Hα-resonance by -0.43 ppm, the Hβ-resonance by 0.03 ppm, and the Hγ-resonance by 0.09 ppm. nih.gov Heteronuclear correlation experiments, such as HMBC, can be used to establish connectivity between the phosphorus atom and the protons of the threonine residue, definitively confirming the site of modification. whiterose.ac.uk
Table 1: Representative NMR Data for Phosphorylated Amino Acids
| Nucleus | Parameter | Reported Shift (ppm) or Change (Δppm) | Reference |
| ³¹P | Chemical Shift (pThr, pH 4.0) | -0.1 | nih.gov |
| ³¹P | Chemical Shift (pThr, pH 8.0) | 4.8 | nih.gov |
| ¹H | Amide (pThr) | Δ +0.25 | nih.gov |
| ¹H | Hα (pThr) | Δ -0.43 | nih.gov |
| ¹H | Hβ (pThr) | Δ +0.03 | nih.gov |
| ¹H | Hγ (pThr) | Δ +0.09 | nih.gov |
This table presents data for phosphorylated threonine (pThr) as a model, as specific data for this compound is limited. The principles of NMR analysis remain the same.
Mass Spectrometry Techniques (e.g., LC-MS, MALDI-TOF/MS) for Sequence and Purity Verification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the synthesized peptide and to verify its amino acid sequence. core.ac.ukfmach.it Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF/MS) are two of the most common methods employed. dskm.dkrcpath.org
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. mdpi.com This technique is instrumental in confirming the mass of the final peptide and any intermediates, ensuring that the this compound unit has been successfully incorporated. mdpi.com High-resolution mass spectrometry can provide exact mass measurements, further confirming the elemental composition of the peptide. mdpi.com
A challenge in the mass spectrometric analysis of phosphopeptides is the potential for the neutral loss of the phosphoric acid group in the gas phase, which can complicate spectral interpretation. nih.gov While this is more pronounced for phosphoserine and phosphothreonine, similar fragmentation behavior should be considered for peptides containing this compound.
Chromatographic Purification Strategies for Phosphopeptides
The purification of synthetic peptides, especially those containing modified residues, is a critical step to isolate the target compound from a mixture of deletion sequences, incompletely deprotected peptides, and other by-products.
High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purification and purity analysis of synthetic peptides. waters.comaltabioscience.comnih.gov Reversed-phase HPLC (RP-HPLC) is the most widely used mode for peptide separation. nih.govhplc.eu In RP-HPLC, peptides are separated based on their hydrophobicity. nih.gov A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, containing an ion-pairing agent such as trifluoroacetic acid (TFA). waters.comhplc.eu
The purification process involves injecting the crude peptide mixture onto the HPLC column and eluting with a gradient of increasing organic solvent concentration. nih.gov Fractions are collected and analyzed for purity, often by analytical HPLC and mass spectrometry. waters.com The high resolving power of HPLC allows for the separation of peptides that differ by even a single amino acid. hplc.eu
The purity of the final peptide is typically assessed by analytical RP-HPLC, where the area of the main peak relative to the total area of all peaks in the chromatogram is calculated. waters.com
Table 2: Typical HPLC Parameters for Peptide Purification and Analysis
| Parameter | Purification (Preparative HPLC) | Analysis (Analytical HPLC) | Reference |
| Column | C18, larger particle size, wider diameter | C18, smaller particle size, narrower diameter | altabioscience.comnih.govhplc.eu |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water | waters.comhplc.eu |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile | waters.comhplc.eu |
| Gradient | Optimized for separation of target peptide | Standard gradient for purity assessment | waters.comnih.gov |
| Detection | UV at 220 nm and/or 280 nm | UV at 214 nm or 220 nm | mdpi.comwaters.com |
Strategies to Minimize Side Reactions and Impurity Formation During Synthesis
The chemical synthesis of peptides is a multi-step process where the potential for side reactions and the formation of impurities is significant. Careful control of reaction conditions and the use of appropriate strategies are essential for a successful synthesis.
Racemization Control During Amino Acid Coupling
A major challenge in peptide synthesis is the prevention of racemization of the chiral center of the amino acid being coupled. mdpi.comhighfine.com Racemization can occur during the activation of the carboxylic acid group, which is a necessary step for peptide bond formation. highfine.com The use of urethane-based protecting groups, such as the tert-butoxycarbonyl (Boc) group in this compound, helps to suppress racemization. nih.gov
Several strategies are employed to minimize racemization:
Coupling Reagents: The choice of coupling reagent is critical. Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and its derivatives are often used in conjunction with carbodiimides to form active esters that are less prone to racemization. highfine.comluxembourg-bio.com Other phosphonium- and uronium-based coupling reagents have also been developed to be highly efficient while minimizing racemization. luxembourg-bio.com
Reaction Conditions: Low temperatures and the careful control of the base used during the coupling reaction can significantly reduce the extent of racemization. luxembourg-bio.com The basicity and steric hindrance of the organic base employed can have a substantial impact. highfine.com
Segment Condensation: When coupling larger peptide fragments, the risk of racemization at the C-terminal amino acid of the activating fragment is high. Therefore, it is preferable to have glycine (B1666218) or proline at this position, as they are not susceptible to racemization.
By employing these advanced analytical and synthetic methodologies, researchers can confidently synthesize, purify, and characterize peptides incorporating the unique phosphonic acid amino acid, this compound, paving the way for further investigations into their biological activities and applications.
Prevention of Dephosphorylation and Degradation of the Phosphonate Moiety
The stability of the phosphonate group in this compound is a critical factor during solid-phase peptide synthesis (SPPS). The phosphonate moiety itself is generally stable; however, the choice of cleavage and deprotection strategies is paramount to prevent unwanted side reactions, primarily dephosphorylation. rsc.orgnih.gov
A significant challenge arises during the final cleavage of the peptide from the resin support, especially in Boc-based synthesis which traditionally employs strong acids like anhydrous hydrogen fluoride (B91410) (HF). nih.gov Studies have shown that using standard HF cleavage conditions can lead to extensive dephosphorylation of residues protected with diphenyl phosphonate groups, such as in Boc-Ser(PO3Ph2)-OH, a close analog of the threonine derivative. nih.govresearchgate.net This degradation results in the formation of a significant amount of the non-phosphorylated peptide, drastically reducing the yield of the desired phosphopeptide. nih.gov
To mitigate this degradation, several strategies are employed:
Avoidance of Harsh Acidolysis for Cleavage: The primary method to prevent dephosphorylation is to avoid harsh acidic conditions like HF for cleaving the phosphate protecting groups. While phosphonates are generally stable, the combination of strong acid and scavengers used in final cleavage can attack the phosphate ester. nih.govgoogle.com
Orthogonal Deprotection Strategy: The use of phenyl groups for phosphate protection, as in this compound, allows for a two-step, orthogonal deprotection strategy. researchgate.netgrafiati.com First, the peptide is typically cleaved from the resin using a method that does not remove the phenyl groups, such as high-pressure hydrogenolysis (with palladium acetate) or certain mild acid treatments that are less aggressive than HF. researchgate.netgrafiati.com Following cleavage from the resin, the phenyl phosphate groups are then removed in a separate step.
Specific Cleavage with Platinum-Mediated Hydrogenolysis: The most effective method for removing the phenyl protecting groups from the phosphonate moiety without causing dephosphorylation is platinum-mediated hydrogenolysis. nih.govresearchgate.net This is typically achieved using platinum(IV) oxide (PtO2) as a catalyst in a suitable solvent mixture, such as 50% trifluoroacetic acid (TFA) in acetic acid. researchgate.netgrafiati.com This method selectively cleaves the phenyl-phosphate bond while leaving the phosphonate and the peptide backbone intact.
Control of Reaction Conditions: Under basic conditions, the phosphonate center can become unstable, leading to hydrolysis of one of the phenyl ester groups. nih.gov Therefore, careful control of pH is necessary during the synthesis and purification steps to prevent degradation.
Research findings indicate that while the phosphonate bond itself is quite stable, the ester linkages to the protecting groups are the points of vulnerability. google.com The diphenyl phosphonate moiety is noted to be very resistant to chemical hydrolysis at neutral pH. google.com However, during the synthesis of peptide phosphonate inhibitors, it was observed that under basic reaction conditions, the phosphonate center is not stable and hydrolysis of a phenyl ester group can occur. nih.gov
Comparison with Other Phosphoamino Acid Protecting Groups and Analogs in Peptide Synthesis
Evaluation of Stability and Cleavage Conditions for Different Phosphate Protecting Groups
The stability of the protecting group determines the conditions it can withstand during peptide chain elongation and, conversely, the specific reagents required for its removal. researchgate.net A comparison with other common phosphate protecting groups, such as benzyl (B1604629) (Bzl), methyl (Me), ethyl (Et), and tert-butyl (tBu), reveals significant differences in their chemical lability. researchgate.net
Benzyl (Bzl) protected phosphoamino acids, like Boc-Ser(PO3Bzl2)-OH, offer the advantage of one-step deprotection. researchgate.netgrafiati.com The benzyl groups can be removed simultaneously with peptide cleavage from the resin via high-pressure hydrogenolysis. researchgate.netgrafiati.com However, benzyl phosphate groups have been found to be sensitive to acidic conditions, which can be a limitation. researchgate.net
In contrast, phenyl (Ph) groups are stable to the standard acid treatments used for Boc-group removal (e.g., TFA) and are also resistant to the conditions of high-pressure hydrogenolysis used to cleave some resins. researchgate.netgrafiati.com Their removal requires a specific, more potent catalytic hydrogenation step, typically using a platinum catalyst (PtO2). researchgate.netnih.gov This orthogonality is a key advantage, preventing premature deprotection, but it necessitates an additional step in the synthesis. grafiati.com
Tert-butyl (tBu) groups are highly acid-labile and can be cleaved with TFA, often concurrently with the final cleavage of the peptide from the resin in Fmoc-based synthesis. researchgate.net This simplifies the deprotection process. However, in Boc chemistry, which uses TFA for N-terminal deprotection at each cycle, the tBu group is not sufficiently stable for phosphate protection. americanpeptidesociety.org
The table below summarizes the cleavage conditions for different phosphate protecting groups commonly used in Boc-mode SPPS.
| Protecting Group | Structure | Cleavage Reagent(s) | Key Characteristics |
| Phenyl (Ph) | -PO(OPh)₂ | 1. Resin Cleavage (e.g., HBr/TFA, HF, Pd-H₂) 2. Platinum-mediated hydrogenolysis (PtO₂) researchgate.netgrafiati.com | Stable to standard acidolysis; requires a separate, specific hydrogenolysis step for removal. researchgate.netresearchgate.net |
| Benzyl (Bzl) | -PO(OBzl)₂ | High-pressure hydrogenolysis (e.g., Pd(OAc)₂) researchgate.netgrafiati.com | Can be removed in one step during resin cleavage; sensitive to some acidic conditions. researchgate.net |
| Ethyl (Et) | -PO(OEt)₂ | HBr/CF₃CO₂H grafiati.com | Cleaved by strong acidolysis. |
| tert-Butyl (tBu) | -PO(OtBu)₂ | Trifluoroacetic Acid (TFA) researchgate.net | Highly acid-labile; suitable for Fmoc but not Boc strategy due to premature cleavage. researchgate.netamericanpeptidesociety.org |
Impact on Overall Peptide Yield and Purity of Phosphorylated Sequences
The choice of phosphate protecting group significantly impacts the final yield and purity of the phosphopeptide. The use of this compound has been successfully employed to generate Thr(P)-containing peptides in high yield. nih.gov The key to this success lies in the stability of the phenyl groups during synthesis and the specific, high-efficiency cleavage method used for their removal. nih.gov
When inappropriate cleavage methods are used, the impact on yield and purity can be severe. For instance, using standard HF cleavage on a peptide containing a Ser(PO3Ph2) residue resulted in extensive dephosphorylation, leading to large quantities of the non-phosphorylated serine-containing peptide impurity and a correspondingly low yield of the desired product. nih.gov This highlights the incompatibility of certain protecting groups with standard cleavage protocols.
In contrast, strategies that employ orthogonal protecting groups tend to result in higher purity and yield. The two-step deprotection required for phenyl groups (resin cleavage followed by platinum-mediated hydrogenolysis) effectively separates the harsh resin cleavage from the delicate phosphate deprotection step, minimizing side reactions like dephosphorylation. researchgate.netgrafiati.com This leads to a cleaner product profile and simplifies purification.
Emerging Research Directions and Future Perspectives
Integration with Unnatural Amino Acid Technologies for Expanded Biological Probing
The incorporation of unnatural amino acids (UAAs) into proteins is a powerful strategy for investigating and engineering biological systems. BOC-THR(PO3PH2)-OH and its derivatives are at the forefront of this technology, serving as stable phosphomimics to probe the intricate networks of protein phosphorylation.
Peptidomimetics containing these analogs offer significant advantages over their natural counterparts, including improved in-vivo stability, enhanced potency, and greater receptor selectivity. sigmaaldrich.com The synthesis of peptides containing non-hydrolyzable phosphothreonine analogues has produced potent effectors of cell cycle regulatory proteins, highlighting their potential as tools to dissect the role of phosphorylation in cancer. rsc.org The primary challenge remains their synthesis; however, methods have been developed for their successful incorporation into peptides via solid-phase peptide synthesis. unl.edu This allows for the creation of customized peptide probes that can interrogate specific kinase-substrate interactions without being degraded by phosphatases, providing a clearer picture of signaling events within the cell.
Key Research Findings:
Enzyme Resistance: Difluorinated phosphonate (B1237965) mimics of phosphothreonine are inert to biological phosphatase enzymes, making them ideal for studying kinase-mediated signaling pathways. nsf.gov
Peptide Synthesis: Solid-phase peptide synthesis has been successfully used to incorporate (α,α-difluoroalkyl)phosphonate analogues of L-phosphothreonine into peptide sequences. unl.edu
Therapeutic Potential: Peptidomimetics built with unnatural amino acids like phosphonate analogs are being developed as advantageous surrogates for natural peptides due to their improved stability and biological activity. sigmaaldrich.com
Development of Novel Biosensors and Imaging Probes Incorporating Phosphothreonine Analogs
The stability of phosphothreonine analogs makes them exceptional candidates for the development of sophisticated biosensors and imaging probes. These tools are designed to detect and visualize the activity of protein kinases and phosphatases in real-time within complex biological environments.
By incorporating a phosphonate mimic of phosphothreonine into a peptide sequence recognized by a specific protein domain (e.g., an SH2 domain), researchers can create high-affinity binding agents. When conjugated with fluorophores or other reporter molecules, these synthetic peptides can function as probes to monitor the state of signaling pathways. For example, a probe might be designed to fluoresce only when bound to its target protein, allowing for the visualization of protein localization and interaction dynamics in living cells. The (α,α-difluoroalkyl)phosphonate analogues are particularly effective mimics, with the difluoromethylene group enhancing binding affinity and maintaining a charge state similar to natural phosphate (B84403) groups at physiological pH.
| Feature | Natural Phosphothreonine | Phosphonate Analog (e.g., F₂Pmp type) |
| Bond Type | P-O-C (Phosphate Ester) | P-C-C (Phosphonate) |
| Hydrolytic Stability | Labile (cleaved by phosphatases) | Stable (resistant to phosphatases) nsf.govrsc.org |
| Application | Natural signaling component | Stable probe, inhibitor, biosensor component nsf.gov |
| Binding Mimicry | Physiological standard | Excellent mimic, can enhance binding affinity |
Computational Approaches for Predicting Interactions and Designing Enhanced Derivatives
Computational biology has become an indispensable tool for accelerating drug discovery and the design of novel biological probes. nih.gov In the context of this compound and related analogs, computational methods are used to predict how peptides containing these mimics will interact with target proteins and to guide the design of new derivatives with enhanced properties. nih.gov
Algorithms can model the binding of a phosphonopeptide to the active site of a kinase or a protein interaction domain. nih.gov This allows for the in silico screening of numerous potential peptide sequences and modifications to identify candidates with the highest predicted binding affinity and specificity. By understanding the structural basis of these interactions, chemists can rationally design next-generation analogs. For instance, computational models might predict that adding or modifying a functional group at a specific position on the threonine analog could improve its fit within a target protein's binding pocket, leading to the synthesis of a more potent and selective probe or inhibitor.
Key Computational Applications:
Interaction Prediction: Tools are used to predict protein-protein interactions and kinase-specific phosphorylation sites, which is critical for placing proteins within signaling networks. nih.gov
Drug & Probe Design: Computational screening narrows the search for potential drug-target interactions, suggesting candidates for experimental validation and reducing the time and cost of development. nih.gov
Derivative Enhancement: Modeling helps in the rational design of enhanced phosphonate derivatives with optimized binding affinities and specificities for target proteins.
Expanding Applications in Proteomics and Functional Genomics Research through Synthetic Phosphopeptide Libraries
Synthetic phosphopeptide libraries are powerful, high-throughput tools for systems-level analysis in proteomics and functional genomics. nih.govtum.de The inclusion of stable phosphothreonine analogs like this compound in these libraries is revolutionizing the study of the phosphoproteome.
These libraries, which can contain tens of thousands of unique phosphopeptides, serve as reference standards for mass spectrometry, helping to improve the accuracy of phosphosite identification and the evaluation of computational proteomics tools. nih.govtum.de A key application is in determining the substrate specificity of protein phosphatases. By creating a library where every peptide contains a non-hydrolyzable phosphothreonine analog, researchers can perform assays to see which proteins bind to these sequences, effectively mapping the "binding-proteome" of a given phosphatase without the complication of substrate dephosphorylation. nih.gov This approach, sometimes termed PLDMS (Phosphopeptide Library Dephosphorylation followed by Mass Spectrometry), provides crucial insights into the regulation of cellular signaling networks. nih.gov
| Research Area | Application of Synthetic Phosphopeptide Libraries |
| Mass Spectrometry | Serve as reference standards to develop and evaluate experimental and computational proteomic strategies. nih.govtum.de |
| Phosphatase Specificity | Used to study the preferred amino acid sequence context for recognition by protein phosphatases. nih.gov |
| Kinase Profiling | Can be used to identify substrates for specific protein kinases in a high-throughput manner. |
| Computational Tool Dev. | Provide large datasets for training and validating algorithms that predict retention times and fragmentation patterns. nih.gov |
Q & A
Synthesis and Optimization
Basic Question: What are the critical steps for synthesizing BOC-THR(PO3PH2)-OH, and how can purity be ensured? Methodological Answer:
- Protection Strategy : Use tert-butoxycarbonyl (Boc) to protect the amine group, followed by phosphorylation of the threonine hydroxyl group. Avoid side reactions by maintaining anhydrous conditions .
- Purification : Employ High-Performance Liquid Chromatography (HPLC) to achieve >95% purity, as demonstrated for structurally similar Boc-protected amino acids (e.g., N-Boc-D-thiazolidine-4-carboxylic acid) .
- Characterization : Validate via P NMR to confirm phosphonate attachment and LC-MS for molecular weight verification .
Advanced Question: How can reaction conditions be optimized to minimize racemization during this compound synthesis? Methodological Answer:
- Temperature Control : Perform phosphorylation at 0–4°C to reduce epimerization, as low temperatures stabilize intermediates .
- Catalytic Efficiency : Use coupling agents like HATU in dimethylformamide (DMF) to enhance reaction kinetics while monitoring pH (6.5–7.5) to prevent acid/base-driven degradation .
- Real-Time Monitoring : Implement in-situ FTIR to track reaction progress and adjust reagent stoichiometry dynamically .
Analytical Characterization
Basic Question: What analytical techniques are essential for characterizing this compound? Methodological Answer:
- NMR Spectroscopy : H and C NMR for backbone structure confirmation; P NMR for phosphonate group analysis .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks and detect impurities (<2% threshold) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 214 nm) to assess purity, referencing standards like N-Boc-4-(tetramethyl-dioxaborolan-2-yl)-1H-pyrazole .
Advanced Question: How can researchers resolve discrepancies in NMR or MS data for phosphorylated derivatives? Methodological Answer:
- Cross-Validation : Compare spectral data with computational models (e.g., DFT calculations) to assign ambiguous peaks .
- Isotopic Labeling : Synthesize O-labeled analogs to distinguish hydrolysis artifacts from synthetic products .
- Multi-Technique Synthesis : Combine MALDI-TOF/MS with tandem MS/MS fragmentation to resolve isobaric interferences .
Stability and Storage
Basic Question: What storage conditions are recommended for this compound? Methodological Answer:
- Temperature : Store at 0°C–6°C in airtight, amber vials to prevent thermal degradation, as validated for related Boc-protected compounds (e.g., N-Boc-4-(dioxaborolan-2-yl)-pyrazole) .
- Moisture Control : Use desiccants (e.g., silica gel) to mitigate hydrolysis of the phosphonate group .
Advanced Question: How can hydrolytic degradation of the phosphonate group be mitigated during long-term experiments? Methodological Answer:
- Lyophilization : Freeze-dry aliquots under inert gas (argon) to stabilize the compound for >6 months .
- Buffered Solutions : Prepare stock solutions in pH-stabilized buffers (e.g., 20 mM HEPES, pH 7.4) with chelating agents (EDTA) to sequester metal ions that catalyze degradation .
Research Applications
Basic Question: What are the primary applications of this compound in peptide research? Methodological Answer:
- Phosphopeptide Synthesis : Incorporate into solid-phase peptide synthesis (SPPS) to mimic post-translational modifications for studying kinase signaling .
- Enzyme Substrates : Use as a substrate for phosphatases to investigate enzymatic kinetics and inhibition .
Advanced Question: How can this derivative be applied to study phosphorylation-dependent protein interactions? Methodological Answer:
- Mutagenesis Studies : Replace native threonine residues in recombinant proteins with this compound analogs to map phosphorylation-dependent binding sites via SPR or ITC .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities between phosphorylated peptides and SH2 domains using synthetic derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
